molecular formula C18H28O2 B1241809 9Z,12Z-Octadecadien-6-ynoic acid

9Z,12Z-Octadecadien-6-ynoic acid

Cat. No. B1241809
M. Wt: 276.4 g/mol
InChI Key: UECZBRRJYAZMDX-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12Z)-octadeca-9,12-dien-6-ynoic acid is a straight-chain polyunsaturated fatty acid composed of eighteen carbons and containing two double bonds, both with Z-geochemistry, at positions 9 and 12 as well as a triple bond at position 6. It is a polyunsaturated fatty acid, an acetylenic fatty acid, an olefinic fatty acid, a long-chain fatty acid and a straight-chain fatty acid.

Scientific Research Applications

Discovery in Nature and Structural Analysis

  • Identification in Riccia Fluitans : 9Z,12Z-Octadecadien-6-ynoic acid was identified in Riccia fluitans, along with other acetylenic fatty acids, using spectroscopic methods (A. Vierengel et al., 1987).
  • Presence in Mosses : It was also discovered in mosses, highlighting the ability of these plants to synthesize polyolefinic acids of varying chain lengths, including olefinic-acetylenic acids (W. Anderson & J. Gellerman, 1975).

Taste Modulation

  • Taste Modulating Properties in Chanterelles : A study found several C18-acetylenic acids in chanterelles, including 9Z,12Z-Octadecadien-6-ynoic acid, which demonstrated taste modulating activities, suggesting a key role in enhancing kokumi, a taste sensation (V. Mittermeier et al., 2018).

Biochemical Analysis and Synthesis

  • Role as a Marker for Lipid Peroxidation : 9-HODE, a derivative of 9Z,12Z-Octadecadien-6-ynoic acid, was identified as a stable compound under various oxidation conditions, making it a nearly ideal marker for lipid peroxidation processes (P. Spiteller & G. Spiteller, 1997).
  • Synthetic Approaches : Studies have explored the stereoselective synthesis of octadecapolyenoic acid derivatives, including 9Z,12Z-Octadecadien-6-ynoic acid, for potential applications like insecticides (S. Tsuboi et al., 1987).

Therapeutic Potential

  • Aromatase Inhibition : Derivatives of 9Z,12Z-Octadecadien-6-ynoic acid were isolated from Urtica dioica roots and identified as aromatase inhibitors, suggesting a potential role in therapeutic applications (R. Kraus et al., 1991).

Quantitative Analysis

  • Ion Mobility in LC-MS : A study developed a UHPLC-DMS-MS/MS method for quantitating octadecadien-12-ynoic acids in mushrooms, highlighting their contribution to taste enhancement (V. Mittermeier et al., 2020).

properties

Product Name

9Z,12Z-Octadecadien-6-ynoic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(9Z,12Z)-octadeca-9,12-dien-6-ynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

UECZBRRJYAZMDX-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC#CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC#CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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